molecular formula C11H9ClFN3S B4482151 4-(3-CHLORO-4-FLUOROPHENYL)-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(3-CHLORO-4-FLUOROPHENYL)-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4482151
M. Wt: 269.73 g/mol
InChI Key: SZWNTYZRIYRJPK-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-5-cyclopropyl-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound characterized by the presence of a triazole ring, a cyclopropyl group, and a chlorofluorophenyl moiety

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to humans or the environment .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorophenyl)-5-cyclopropyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-5-cyclopropyl-4H-1,2,4-triazol-3-ylhydrosulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-5-cyclopropyl-4H-1,2,4-triazol-3-ylhydrosulfide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-fluorophenyl)-5-cyclopropyl-4H-1,2,4-triazol-3-ylhydrosulfide stands out due to its triazole ring and cyclopropyl group, which confer unique chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-cyclopropyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3S/c12-8-5-7(3-4-9(8)13)16-10(6-1-2-6)14-15-11(16)17/h3-6H,1-2H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWNTYZRIYRJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-CHLORO-4-FLUOROPHENYL)-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-(3-CHLORO-4-FLUOROPHENYL)-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
4-(3-CHLORO-4-FLUOROPHENYL)-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
4-(3-CHLORO-4-FLUOROPHENYL)-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
Reactant of Route 5
4-(3-CHLORO-4-FLUOROPHENYL)-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
4-(3-CHLORO-4-FLUOROPHENYL)-5-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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